Acide 2,4-dichloropyrimidine-5-carboxylique

Vue d'ensemble

Description

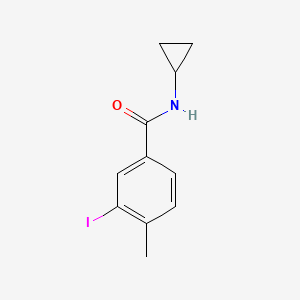

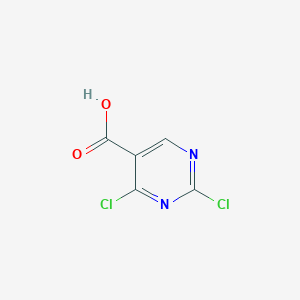

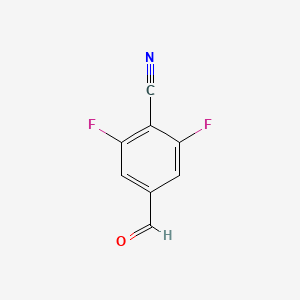

2,4-Dichloropyrimidine-5-carboxylic acid is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3 in the ring. The compound is further substituted with two chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 5. This structure makes it a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals due to its potential for a wide range of chemical reactions and modifications.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, involves cyclization and chloridization reactions starting from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a high purity product under optimal conditions . Similarly, the synthesis of other pyrimidine derivatives, such as 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, involves refluxing specific esters with hydroxylamine hydrochloride in the presence of sodium hydroxide, yielding high-quality products with operational simplicity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their interaction with other molecules, especially in the formation of cocrystals. For example, 4-amino-5-chloro-2,6-dimethylpyrimidine, which shares a similar core structure, forms cocrystals with various carboxylic acids. These cocrystals are characterized by their hydrogen bonding patterns and halogen bonds, which are essential for their supramolecular architecture . The presence of substituents like chlorine and methyl groups can significantly influence the molecular geometry and the overall reactivity of the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, including hydrogen bonding, halogen bonding, and nucleophilic substitution. The presence of a carboxylic acid group in 2,4-dichloropyrimidine-5-carboxylic acid provides an additional site for chemical reactivity, allowing for the formation of esters or amides. The chlorine atoms also offer sites for further substitution reactions, which can be exploited in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 2,4-dichloropyrimidine-5-carboxylic acid are influenced by their molecular structure. The electron-withdrawing effects of the chlorine atoms and the carboxylic acid group affect the acidity, solubility, and stability of the compound. These properties are essential for the compound's behavior in different environments and its suitability for various applications, including pharmaceuticals and agrochemicals. The crystalline structure, as determined by X-ray diffraction, provides insights into the intermolecular interactions that govern the compound's solid-state properties .

Applications De Recherche Scientifique

Synthèse Pharmaceutique

Acide 2,4-dichloropyrimidine-5-carboxylique: est un intermédiaire précieux dans la synthèse pharmaceutique. Il est utilisé pour créer une variété de composés, y compris des dérivés de pyrimidine qui sont au cœur de plusieurs médicaments . Par exemple, il est impliqué dans la synthèse de 4-aryl-5-pyrimidinylimidazoles, qui sont importants pour la chimie médicinale en raison de leurs activités biologiques potentielles .

Chimie Agricole

Dans le domaine de l'agriculture, l'this compound sert de bloc de construction pour la synthèse de produits agrochimiques. Ses dérivés peuvent être conçus pour interagir avec des cibles biologiques spécifiques chez les ravageurs et les mauvaises herbes, ce qui pourrait conduire au développement de nouveaux herbicides et insecticides .

Science des Matériaux

Ce composé trouve des applications dans la science des matériaux, en particulier dans le développement de nouveaux matériaux possédant des propriétés électroniques ou photoniques spécifiques. Ses dérivés peuvent être utilisés comme précurseurs de polymères conducteurs ou comme composants dans les diodes électroluminescentes organiques (OLED) .

Synthèse Chimique

This compound: est utilisé comme intermédiaire clé en synthèse organique. Il subit des réactions telles que le couplage de Suzuki pour produire des pyrimidines diarylées, qui sont utiles dans un large éventail d'applications synthétiques . Cette polyvalence en fait un incontournable dans de nombreux laboratoires de synthèse.

Science de l'Environnement

Bien que les applications directes en science de l'environnement ne soient pas bien documentées, les dérivés de l'this compound pourraient être utilisés dans les efforts de surveillance et de remédiation environnementale. Par exemple, ils pourraient être impliqués dans la détection de polluants ou dans la synthèse de composés qui peuvent aider à la dégradation des contaminants environnementaux .

Recherche en Biotechnologie

En biotechnologie, l'this compound et ses dérivés peuvent être utilisés dans la conception de sondes et de réactifs pour la recherche en biologie moléculaire. Ils peuvent jouer un rôle dans le développement de nouveaux outils de diagnostic ou dans l'étude de voies biologiques .

Safety and Hazards

2,4-Dichloropyrimidine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers The relevant papers for 2,4-Dichloropyrimidine-5-carboxylic acid include a process for the production of 2,4-dichloropyrimidine-5-carboxylic acid and its use in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .

Propriétés

IUPAC Name |

2,4-dichloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIHUCXXDVVSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620484 | |

| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37131-89-8 | |

| Record name | 2,4-Dichloro-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37131-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding 2,4-Dichloropyrimidine-5-carboxylic acid esters?

A1: The research paper focuses on a novel synthesis route for 2,4-Dichloropyrimidine-5-carboxylic acid esters. [] The researchers successfully synthesized these compounds through the cycloacylation of β-aminoacrylic acid esters using two different reagents: trichloromethylisocyanide dichloride and N-trichloroacetyltrichloroacetimide chloride. [] The paper also explores subsequent chlorination and nucleophilic substitution reactions using the synthesized 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid ethyl ester as a model compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)